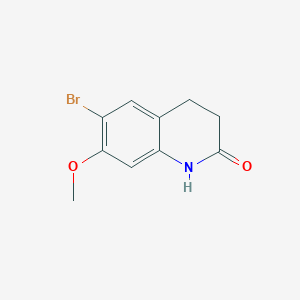

6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinolin-2-one

説明

特性

IUPAC Name |

6-bromo-7-methoxy-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-14-9-5-8-6(4-7(9)11)2-3-10(13)12-8/h4-5H,2-3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCLETAREMGZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCC(=O)NC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities. With the molecular formula C10H10BrNO2 and a CAS number of 1224927-77-8, this compound is part of a larger family of tetrahydroquinoline derivatives known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound has been shown to modulate the activity of specific enzymes and receptors involved in critical biological pathways. Notably, studies suggest that it may inhibit certain kinases associated with cancer cell proliferation and survival.

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways.

- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing neurological functions.

Anticancer Properties

Research highlights the potential anticancer effects of this compound. In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.

| Cell Line | Inhibition (%) | Reference |

|---|---|---|

| HOP-62 (Lung carcinoma) | 100.07 | |

| CCRF-CEM (Leukemia) | 90.41 | |

| NCI-H460 (Lung carcinoma) | 52.11 |

These findings indicate that the compound may serve as a promising lead in the development of novel anticancer agents.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Preliminary studies suggest that it possesses significant activity against various bacterial strains, which could be beneficial in addressing antibiotic resistance.

Case Studies

Several case studies have investigated the biological efficacy of this compound:

-

Cytotoxicity Assays : A study assessed the cytotoxic effects on multiple cancer cell lines and found that the compound induced apoptosis in a dose-dependent manner.

- Findings : Increased apoptosis markers were observed at higher concentrations.

- Kinase Inhibition Studies : Research evaluated the inhibitory effects on cyclin-dependent kinases (CDKs), revealing an IC50 range indicating potent inhibition.

These results reinforce the potential therapeutic applications of this compound in oncology.

科学的研究の応用

6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinolin-2-one interacts with molecular targets, modulating the activity of enzymes and receptors involved in biological pathways. Studies indicate that the compound may inhibit kinases associated with cancer cell proliferation and survival.

Key Mechanisms

- Enzyme Inhibition: This compound may inhibit enzymes involved in cell signaling pathways.

- Receptor Modulation: It can interact with neurotransmitter receptors, potentially influencing neurological functions.

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, suggesting its potential as a novel anticancer agent.

Cytotoxicity Assays : A study assessed the cytotoxic effects on multiple cancer cell lines and found that the compound induced apoptosis in a dose-dependent manner. Increased apoptosis markers were observed at higher concentrations.

Kinase Inhibition Studies : Research evaluated the inhibitory effects on cyclin-dependent kinases (CDKs), revealing an IC50 range indicating potent inhibition. These results reinforce the potential therapeutic applications of this compound in oncology.

The following table illustrates the inhibition percentages observed in different cancer cell lines:

| Cell Line | Inhibition (%) |

|---|---|

| HOP-62 (Lung carcinoma) | 100.07 |

| CCRF-CEM (Leukemia) | 90.41 |

| NCI-H460 (Lung carcinoma) | 52.11 |

Antimicrobial Activity

類似化合物との比較

The structural analogs of 6-bromo-7-methoxy-1,2,3,4-tetrahydroquinolin-2-one vary in substituents, saturation, and heteroatom placement. Below is a detailed comparison:

Structural and Physicochemical Properties

Key Observations:

- Methoxy vs. Ethoxy: Ethoxy (CymitQuimica compound) increases hydrophobicity, which may reduce solubility compared to methoxy . Amino/Fluoro Groups: Amino substituents (e.g., 3-amino-7-bromo derivative) improve water solubility, while fluorine enhances metabolic stability .

- Scaffold Variations: The quinoxaline analog () introduces a second nitrogen atom, altering electronic properties and binding affinity compared to the tetrahydroquinoline core.

準備方法

Cyclization to Form the Tetrahydroquinolinone Core

A common approach starts with the cyclization of substituted anilines or amino phenols with appropriate carbonyl compounds (such as ketoesters or acyl chlorides) under acidic or basic catalysis. This step forms the 1,2,3,4-tetrahydroquinolin-2-one framework.

- Typical conditions: Acidic catalysts like AlCl₃ or Lewis acids facilitate cyclization.

- Example: Reaction of 6-bromo-7-methoxyaniline with ethyl acetoacetate or analogous ketoesters under reflux conditions.

Selective Bromination at the 6-Position

Bromination is critical and must be regioselective to introduce bromine at the 6-position without affecting other sites.

- Reagents: Hydrobromic acid (HBr) in acetonitrile or N-bromosuccinimide (NBS) under controlled temperature (0°C to room temperature).

- Method: Electrophilic aromatic substitution is directed by the methoxy group at position 7, favoring bromination ortho to this substituent (position 6).

- Optimization: Use of low temperature and stoichiometric control to avoid polybromination.

Introduction of the Methoxy Group at the 7-Position

The methoxy substituent can be introduced either before cyclization or via methylation of a hydroxy precursor.

- Pre-cyclization: Starting from 7-methoxyaniline derivatives.

- Post-cyclization methylation: Using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) to convert 7-hydroxy derivatives into 7-methoxy compounds.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Purpose | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization | 6-Bromo-7-methoxyaniline + ketoester, AlCl₃, reflux | Formation of tetrahydroquinolinone core | 70-85 | Acidic catalysis enhances cyclization |

| Bromination | NBS or HBr in acetonitrile, 0-25°C | Selective bromination at C6 | 75-90 | Control temperature to prevent overbromination |

| Methoxylation (if needed) | Methyl iodide, K₂CO₃, acetone, reflux | Methylation of 7-hydroxy group | 80-88 | Alternative: start with methoxy-substituted aniline |

Purification and Characterization

After synthesis, purification is typically achieved by:

- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate),

- Chromatographic techniques such as silica gel column chromatography using ethyl acetate/hexane mixtures,

- High-performance liquid chromatography (HPLC) for purity assessment.

Structural confirmation is performed using:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR to verify substitution pattern and ring saturation.

- Mass Spectrometry (MS): Confirms molecular weight and bromine isotopic pattern.

- X-ray Crystallography: To ascertain stereochemistry and substitution positions.

Research Findings and Analysis

Regioselectivity and Mechanism

- The methoxy group is an electron-donating substituent that activates the aromatic ring toward electrophilic substitution, directing bromination ortho to itself (position 6).

- The ketone at position 2 and partial saturation of the quinoline ring influence the electronic distribution, affecting reactivity.

- Bromination proceeds via an electrophilic aromatic substitution mechanism, facilitated by the resonance effects of the methoxy substituent.

Industrial-Scale Considerations

- Continuous flow reactors have been reported to improve bromination efficiency and control, achieving up to 95% conversion.

- Automated crystallization techniques enhance purity (>99%) and yield consistency.

- Scale-up requires careful control of temperature and reagent stoichiometry to avoid side reactions.

Summary Table of Preparation Methods

| Preparation Step | Typical Reagents/Conditions | Key Parameters | Yield Range (%) | Comments |

|---|---|---|---|---|

| Core Cyclization | 6-Bromo-7-methoxyaniline + ketoester, AlCl₃, reflux | Acidic catalyst, reflux temp | 70-85 | Efficient ring closure |

| Selective Bromination | NBS or HBr, acetonitrile, 0-25°C | Low temp, controlled stoichiometry | 75-90 | Regioselective bromination |

| Methoxylation | Methyl iodide, K₂CO₃, acetone, reflux | Base-mediated methylation | 80-88 | Optional if starting material lacks methoxy |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-bromo-7-methoxy-1,2,3,4-tetrahydroquinolin-2-one with high purity and yield?

- Methodological Answer : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the bromo and methoxy substituents. Optimize reaction conditions (temperature, solvent, catalyst loading) to minimize byproducts. Purify via column chromatography using gradients of ethyl acetate/hexane, followed by recrystallization in ethanol/water mixtures. Confirm purity (>98%) via HPLC with UV detection at 254 nm .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Perform - and -NMR spectroscopy to confirm substituent positions and aromatic ring substitution patterns. Use X-ray crystallography (if single crystals are obtainable) with SHELXL for refinement . Complement with high-resolution mass spectrometry (HRMS) to verify molecular ion peaks and isotopic patterns .

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber vials due to light sensitivity . Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways. Monitor via TLC or HPLC for oxidation or hydrolysis products .

Q. What pharmacological models are suitable for preliminary bioactivity screening?

- Methodological Answer : Prioritize assays targeting CNS receptors (e.g., dopamine or serotonin receptors) based on structural similarity to antipsychotic intermediates like 7-hydroxy-3,4-dihydroquinolin-2-one . Use in vitro binding assays with radiolabeled ligands and follow up with functional cAMP assays for GPCR activity .

Advanced Research Questions

Q. How can crystallization challenges for X-ray diffraction studies be addressed?

- Methodological Answer : Screen crystallization solvents (e.g., DMSO/water, acetone/hexane) using vapor diffusion methods. For twinned crystals, employ SHELXL’s TWIN/BASF commands for refinement. Collect high-resolution data (≤1.0 Å) at synchrotron facilities to resolve electron density ambiguities, particularly around the methoxy group .

Q. What strategies resolve discrepancies between computational modeling and experimental spectroscopic data?

- Methodological Answer : Re-optimize DFT calculations (B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for DMSO). Cross-validate NMR chemical shifts using DEPT-135 and 2D COSY/HSQC experiments to assign overlapping proton signals near the tetrahydroquinolinone ring .

Q. How can structure-activity relationships (SAR) be explored for bromo-methoxy substitution?

- Methodological Answer : Synthesize analogs (e.g., 5-bromo-7-methoxy or 6-chloro-7-methoxy derivatives) and compare bioactivity using standardized assays. Employ molecular docking (AutoDock Vina) to predict binding affinities at target sites like the 5-HT receptor. Validate with free-energy perturbation (FEP) calculations .

Q. What analytical techniques differentiate between batch-to-batch impurities in scaled-up synthesis?

- Methodological Answer : Use LC-MS with C18 columns and 0.1% formic acid in mobile phases to detect trace impurities (e.g., dehalogenated byproducts). Quantify residual palladium via ICP-MS, ensuring levels <10 ppm for pharmacological studies .

Q. How can degradation pathways under photolytic conditions be characterized?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。